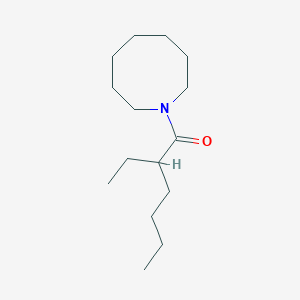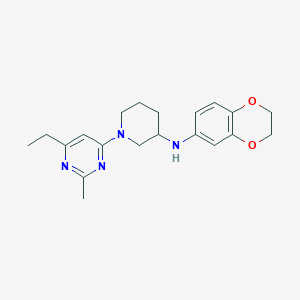
N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research. It is a piperazine derivative that has been synthesized using various methods and has shown promising results in various applications.
作用機序
The mechanism of action of N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. This compound has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
実験室実験の利点と制限
One of the advantages of using N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide in lab experiments is its broad-spectrum antimicrobial activity. This compound has been found to be effective against a wide range of microorganisms, making it a valuable tool in microbiology research. Additionally, this compound has been shown to have anticancer potential, making it a potential candidate for cancer research. However, one of the limitations of using this compound in lab experiments is its toxicity. This compound has been found to be toxic to certain cell types, and its toxicity should be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the research on N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One direction is to investigate the potential of this compound as an anticancer agent in vivo. Another direction is to study the mechanism of action of this compound in more detail to gain a better understanding of its effects on cellular processes. Additionally, the development of this compound derivatives with improved efficacy and reduced toxicity is an area of interest. Finally, the use of this compound in combination with other drugs to enhance its therapeutic potential is an avenue for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide can be achieved using different methods. One of the most common methods involves the reaction of 4-nitroaniline with 3-phenylacryloyl chloride in the presence of piperazine and triethylamine, followed by the reaction with thiourea. The resulting compound is this compound, which can be purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(4-nitrophenyl)-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and antiparasitic properties. This compound has also been studied for its anticancer potential. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been investigated for its potential as an anti-inflammatory agent.
特性
IUPAC Name |
N-(4-nitrophenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c25-24(26)19-10-8-18(9-11-19)21-20(27)23-15-13-22(14-16-23)12-4-7-17-5-2-1-3-6-17/h1-11H,12-16H2,(H,21,27)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFRRVQOXUIFAO-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B5327101.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5327108.png)

![2-{[2-[(5-bromo-2-furoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5327120.png)



![2-{4-[(2-phenylvinyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5327146.png)
![4-[4-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5327165.png)
![benzyl N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]leucinate](/img/structure/B5327175.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5327181.png)
![2'-butyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]-1H,1'H-2,4'-biimidazole](/img/structure/B5327195.png)
![N-(2-ethoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5327203.png)